molecular formula C9H12ClNO2 B2440866 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 1447963-18-9

4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2440866
CAS No.: 1447963-18-9
M. Wt: 201.65
InChI Key: XKPBIFKTTCWILM-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of pyridinone, characterized by the presence of a chloro group at the fourth position, a methoxyethyl group at the first position, and a methyl group at the sixth position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-pyridone with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the fourth position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridinone derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridinone derivatives.

Scientific Research Applications

4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The methoxyethyl group enhances its solubility and bioavailability, allowing it to effectively reach its target sites. The chloro group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylpyridin-3-ol
  • 4-Chloro-6-methyl-2-pyridone
  • 4-Chloro-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one

Uniqueness

4-Chloro-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is unique due to the presence of the methoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-7-5-8(10)6-9(12)11(7)3-4-13-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPBIFKTTCWILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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